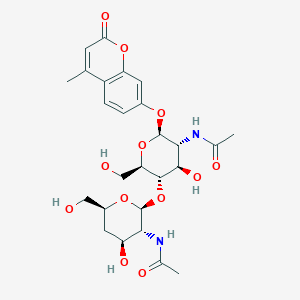
4-Methylumbelliferyl 4-deoxychitobiose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 4-deoxychitobiose is a fluorescent substrate used primarily to detect the activity of chitinase. This compound is a chromogenic substrate that provides a fluorescence response upon hydrolysis, making it valuable in diagnostic applications . It is widely used in research and development due to its ability to provide accurate and sensitive measurements of enzymatic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-deoxychitobiose involves multiple steps. One common method includes the glycosylation of 4-methylumbelliferone with a protected chitobiose derivative. The reaction typically requires the use of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. High-purity reagents and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 4-deoxychitobiose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is the basis for its use as a fluorescent substrate .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of chitinase or other glycosidases under aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic substitution reactions using appropriate nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Produces 4-methylumbelliferone and 4-deoxychitobiose.
Oxidation: Results in the formation of oxidized derivatives of the compound.
Substitution: Leads to the formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 4-deoxychitobiose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of chitinase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect chitinase activity, which can be indicative of certain diseases.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 4-deoxychitobiose involves its hydrolysis by chitinase, resulting in the release of 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of chitinase in a sample . The compound targets the active site of chitinase, where it undergoes enzymatic cleavage, leading to the production of a fluorescent signal .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe and inhibitor of hyaluronan synthesis.
4-Methylumbelliferyl glucuronide: A metabolite of 4-methylumbelliferone with bioactive properties.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorescent substrate used to detect glycosidase activity.
Uniqueness
4-Methylumbelliferyl 4-deoxychitobiose is unique due to its specific application in detecting chitinase activity. Its ability to provide a fluorescence response upon hydrolysis makes it highly valuable in diagnostic and research applications. Unlike other similar compounds, it is specifically designed to interact with chitinase, providing accurate and sensitive measurements .
Propiedades
Fórmula molecular |
C26H34N2O12 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
Clave InChI |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




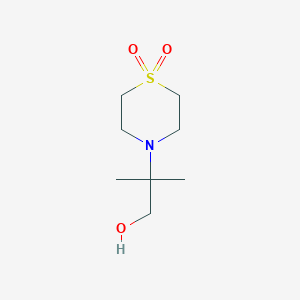
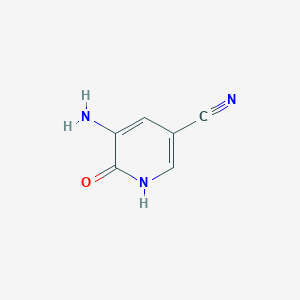

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
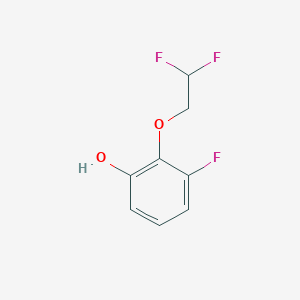
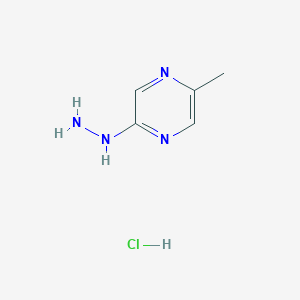
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)

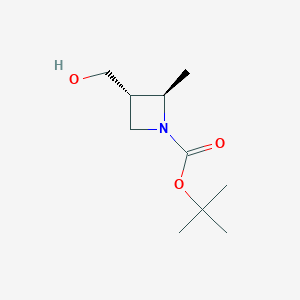
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
